The Synthesis and Characterization of 4-Acetoxy-N,N-diisopropyltryptamine: A Technical Guide
The Synthesis and Characterization of 4-Acetoxy-N,N-diisopropyltryptamine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT), a psychoactive tryptamine and a structural analogue of psilocin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the chemical synthesis, purification, and analytical characterization of this compound. The guide details a robust synthetic pathway, including the preparation of the precursor 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT), and provides a thorough examination of its structural confirmation and purity assessment through various spectroscopic techniques.
Introduction
4-Acetoxy-N,N-diisopropyltryptamine, also known as ipracetin, is a synthetic tryptamine that is the acetate ester of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT).[1] Structurally related to the naturally occurring psychedelic compound psilocin (4-hydroxy-N,N-dimethyltryptamine), 4-AcO-DIPT is considered a prodrug to 4-HO-DIPT, meaning it is readily deacetylated in the body to its active phenolic metabolite.[1] The synthesis and characterization of such compounds are of significant interest to the scientific community for research into the structure-activity relationships of psychedelic compounds and their potential therapeutic applications.
This guide provides a detailed methodology for the synthesis of 4-AcO-DIPT, beginning with the synthesis of its precursor, 4-HO-DIPT. The subsequent characterization of the final compound is elucidated through a multi-faceted analytical approach, ensuring a high degree of confidence in its identity and purity.
Synthesis of 4-Acetoxy-N,N-diisopropyltryptamine
The synthesis of 4-AcO-DIPT is a two-stage process. The first stage involves the synthesis of the precursor molecule, 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT). The second stage is the O-acetylation of 4-HO-DIPT to yield the final product.
Stage 1: Synthesis of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DIPT)
The synthesis of 4-HO-DIPT can be achieved through a multi-step process starting from 4-benzyloxyindole. This method is adapted from the established synthesis of similar 4-hydroxytryptamines.[2][3]
Experimental Protocol:
Step 1: Synthesis of 4-Benzyloxy-3-indoleglyoxylamide.
-
Dissolve 4-benzyloxyindole (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add oxalyl chloride (2.0 eq) dropwise to the stirred solution. A precipitate will form.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
In a separate flask, prepare a solution of diisopropylamine (4.0 eq) in anhydrous diethyl ether.
-
Slowly add the diisopropylamine solution to the reaction mixture at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Filter the reaction mixture to remove the diisopropylamine hydrochloride salt.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-benzyloxy-N,N-diisopropyl-3-indoleglyoxylamide.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of the Glyoxylamide.
-
Suspend lithium aluminum hydride (LAH) (4.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the LAH suspension to 0 °C.
-
Dissolve the purified 4-benzyloxy-N,N-diisopropyl-3-indoleglyoxylamide from the previous step in anhydrous THF.
-
Slowly add the glyoxylamide solution to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield crude 4-benzyloxy-N,N-diisopropyltryptamine.
Step 3: Debenzylation to 4-HO-DIPT.
-
Dissolve the crude 4-benzyloxy-N,N-diisopropyltryptamine in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-HO-DIPT. The product can be further purified by recrystallization.
Stage 2: Synthesis of 4-Acetoxy-N,N-diisopropyltryptamine (4-AcO-DIPT)
The final step is the O-acetylation of 4-HO-DIPT using acetic anhydride.[4]
Experimental Protocol:
-
Dissolve 4-HO-DIPT (1.0 eq) in a mixture of anhydrous pyridine and dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench any excess acetic anhydride by the addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-AcO-DIPT.
Purification
The crude 4-AcO-DIPT can be purified by recrystallization.[5][6][7][8] A suitable solvent system for recrystallization would be a non-polar solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot, such as ethyl acetate/hexanes or isopropanol.
Recrystallization Protocol:
-
Dissolve the crude 4-AcO-DIPT in a minimal amount of hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure 4-Acetoxy-N,N-diisopropyltryptamine.
The synthesis workflow is depicted in the following diagram:
Characterization of 4-Acetoxy-N,N-diisopropyltryptamine
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-AcO-DIPT. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure. The spectra should be recorded in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[9]
¹H NMR Interpretation:
The ¹H NMR spectrum of 4-AcO-DIPT is expected to show characteristic signals for the aromatic protons of the indole ring, the ethylamine side chain protons, the N,N-diisopropyl groups, and the acetyl group.
-
Indole Protons: Signals in the aromatic region (typically 6.5-7.5 ppm).
-
Ethylamine Side Chain: Two methylene groups appearing as triplets or complex multiplets.
-
N,N-diisopropyl Groups: A methine proton appearing as a septet and two methyl groups appearing as a doublet.
-
Acetyl Group: A sharp singlet for the methyl protons around 2.3 ppm.
-
Indole NH Proton: A broad singlet, typically downfield.
Quantitative Data Summary (¹H NMR of 4-AcO-DIPT HCl in DMSO-d₆): [9]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.34 | s | 1H | Indole N-H |
| 10.31 | br s | 1H | Diisopropylamine N-H⁺ |
| 7.2-7.5 | m | 3H | Aromatic C-H |
| 6.8-7.0 | m | 2H | Aromatic C-H |
| 3.0-3.5 | m | 6H | CH₂-N, CH-N |
| 2.31 | s | 3H | O-C(=O)-CH₃ |
| 1.3-1.4 | d | 12H | CH(CH₃)₂ |
Note: The spectrum of the HCl salt shows an additional proton on the diisopropylamine nitrogen.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a crucial technique for determining the purity of the compound and confirming its molecular weight. The gas chromatogram should show a single major peak, indicating a high degree of purity. The mass spectrum will provide information about the molecular ion and characteristic fragmentation patterns.[9][10]
GC-MS Parameters: [9]
-
Column: DB-1 MS (or equivalent)
-
Carrier Gas: Helium
-
Injector Temperature: 280 °C
-
Oven Program: Start at 100 °C, ramp to 300 °C.
Mass Spectrometry Interpretation:
The electron ionization (EI) mass spectrum of 4-AcO-DIPT (as the free base) is expected to show a molecular ion peak (M⁺) at m/z 302. The fragmentation pattern is a key identifier.
-
Loss of the diisopropylamine group: A significant fragment resulting from the cleavage of the C-C bond between the ethylamine side chain and the indole ring.
-
Loss of the acetyl group: A fragment corresponding to the loss of a ketene molecule (CH₂=C=O) from the molecular ion, leading to the formation of the 4-HO-DIPT radical cation.
-
Formation of the indolic fragment: A prominent peak corresponding to the stable indole fragment.
Key Fragments of 4-AcO-DIPT: [10]
| m/z | Interpretation |
| 302 | Molecular Ion [M]⁺ |
| 202 | [M - N(iPr)₂]⁺ |
| 160 | [M - N(iPr)₂ - CH₂CO]⁺ |
| 132 | Indole fragment |
| 115 | Further fragmentation of indole ring |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum is obtained by passing infrared radiation through a sample and measuring the absorption at different wavelengths.[11][12]
FTIR Interpretation:
The FTIR spectrum of 4-AcO-DIPT will show characteristic absorption bands for the various functional groups.
-
N-H Stretch: A sharp peak around 3400-3300 cm⁻¹ corresponding to the indole N-H bond.
-
C-H Stretch: Peaks in the 3000-2850 cm⁻¹ region corresponding to aromatic and aliphatic C-H bonds.
-
C=O Stretch: A strong, sharp peak around 1760 cm⁻¹ characteristic of the ester carbonyl group.
-
C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region corresponding to the aromatic C=C bonds of the indole ring.
-
C-O Stretch: A peak in the 1250-1000 cm⁻¹ region for the ester C-O bond.
The relationship between these characterization techniques is illustrated below:
Conclusion
This technical guide has outlined a detailed and reliable method for the synthesis and characterization of 4-Acetoxy-N,N-diisopropyltryptamine. The provided protocols are based on established chemical principles and analogous syntheses, offering a robust framework for the production of high-purity material suitable for scientific research. The comprehensive characterization workflow, employing NMR, GC-MS, and FTIR, ensures the unambiguous identification and quality assessment of the final product. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are investigating the properties and potential applications of novel tryptamine derivatives.
References
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Laban, N. C., et al. (2023). Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 135–141. [Link]
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Malaca, S., et al. (2022). Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Metabolites, 12(8), 705. [Link]
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Repke, D. B., Grotjahn, D. B., & Shulgin, A. T. (1977). Psychotomimetic N-methyl-N-isopropyltryptamines. Journal of Medicinal Chemistry, 20(10), 1323–1325. [Link]
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SWGDRUG. (2013). 4-Acetoxy-diisopropyltryptamine. In SWGDRUG Monographs. [Link]
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Malaca, S., et al. (2022). 4-AcO-DiPT high-resolution tandem-mass-spectrometry spectrum and suggested fragmentation in positive-ionization mode. ResearchGate. [Link]
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Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons. [Link]
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Wikipedia. (n.d.). 4-AcO-DIPT. In Wikipedia. Retrieved January 22, 2026, from [Link]
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Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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CUNY. (n.d.). Purification by Recrystallization. [Link]
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YouTube. (2013, September 9). Recrystallization [Video]. [Link]
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Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
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Taylor & Francis Online. (n.d.). Full article: Biological and structural properties' interpretation on antitumour drug 3-(2-aminoethyl) indole (tryptamine) using molecular spectroscopy and computational tools. [Link]
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